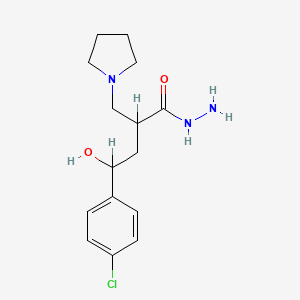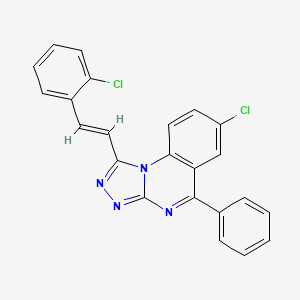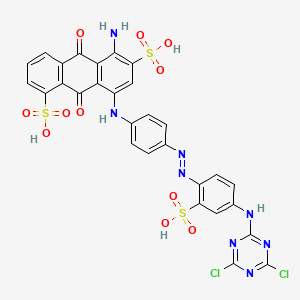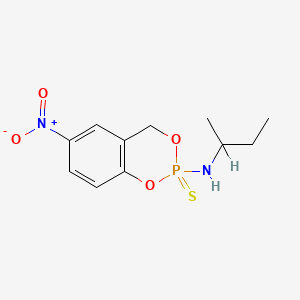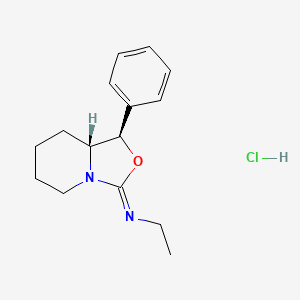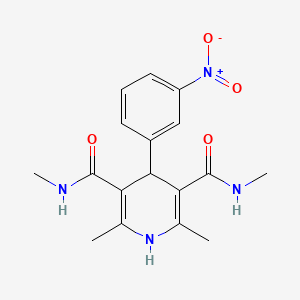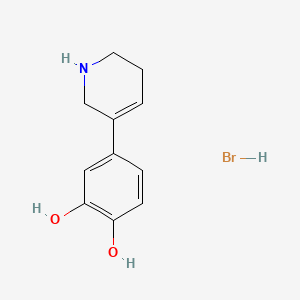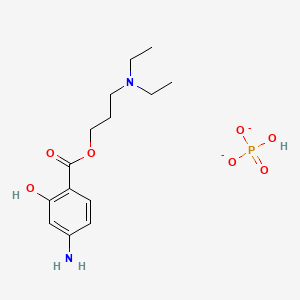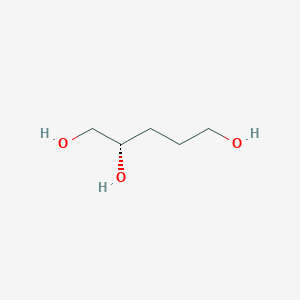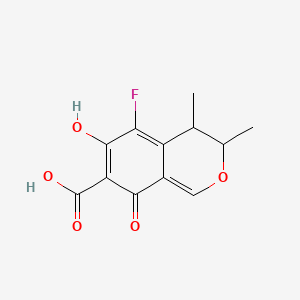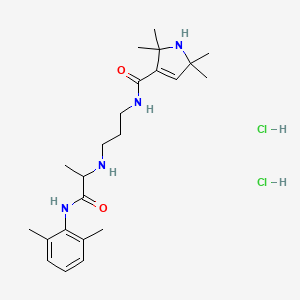
Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate is a chemical compound with the molecular formula C6H14N2O3S3Na. It is known for its unique properties and applications in various scientific fields. This compound is characterized by its sulphonate and dithiocarbazate functional groups, which contribute to its reactivity and versatility in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate typically involves the reaction of 2,2-dimethyldithiocarbazate with 3-chloropropane sulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Applications De Recherche Scientifique
Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activities. This interaction is facilitated by the dithiocarbazate functional group, which acts as a nucleophile .
Comparaison Avec Des Composés Similaires
- Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbamate
- Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazone
Comparison: While these compounds share similar structural features, Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate is unique due to its specific functional groups and reactivity. It exhibits distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4025-87-0 |
|---|---|
Formule moléculaire |
C6H13N2NaO3S3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
sodium;3-(dimethylaminocarbamothioylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H14N2O3S3.Na/c1-8(2)7-6(12)13-4-3-5-14(9,10)11;/h3-5H2,1-2H3,(H,7,12)(H,9,10,11);/q;+1/p-1 |
Clé InChI |
FIHOAQLQPBSOEZ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)NC(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


